molecular formula C12H11BO3 B1349309 4-Phenoxyphenylboronic acid CAS No. 51067-38-0

4-Phenoxyphenylboronic acid

Cat. No. B1349309
CAS RN: 51067-38-0
M. Wt: 214.03 g/mol
InChI Key: KFXUHRXGLWUOJT-UHFFFAOYSA-N
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Description

4-Phenoxyphenylboronic Acid is an intermediate used to prepare biphenyl derivatives of nitotrifluoromethoxybenzyloxydihydroimidazooxazines with antitubercular activity . It is also used in the synthesis of pyrrolo pyrimidines as potent inhibitors of Lck kinase .


Synthesis Analysis

4-Phenoxyphenylboronic acid can be synthesized via the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . It can also be used to prepare 1-phenoxy-4-(trifluoromethyl)benzene via oxidative trifluoromethylation using Chan-Lam-type reaction conditions .


Molecular Structure Analysis

The molecular formula of 4-Phenoxyphenylboronic acid is C12H11BO3 . It has a molecular weight of 214.02 g/mol .


Chemical Reactions Analysis

4-Phenoxyphenylboronic acid can be used as a reactant in the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . It can also be used to prepare 1-phenoxy-4-(trifluoromethyl)benzene via oxidative trifluoromethylation using Chan-Lam-type reaction conditions .

Scientific Research Applications

Influence on Plant Growth and Stress Responses

One study explored the effects of PPBo as an inhibitor of the YUCCA enzyme on barley seedlings under cadmium stress. PPBo was found to mitigate mild cadmium stress-induced root growth inhibition, swelling, and enzymatic activity changes. The study highlighted PPBo's role in modulating auxin (IAA) levels, suggesting its potential in agricultural applications to enhance plant resilience to heavy metal stress (Demecsová et al., 2020).

Catalytic Activity in Organic Synthesis

Research into Ag/zeolite nanocomposites highlighted their use as catalysts for the oxidative hydroxylation of phenylboronic acids to phenols. This process is significant for its ligand-free, room-temperature operation, indicating PPBo's utility in facilitating environmentally friendly chemical syntheses (Hatamifard et al., 2016).

Supramolecular Chemistry

PPBo has been utilized in the design and synthesis of supramolecular assemblies. Its ability to form O–H⋯N hydrogen bonds with hetero N-atoms and a centrosymmetric cyclic C–H⋯O hydrogen bonding dimer in crystal structures offers insights into its applications in creating complex molecular architectures (Pedireddi & Seethalekshmi, 2004).

Sensor Applications

The electrochemical copolymerization of phenol and 3-hydroxyphenylboronic acid has been explored for saccharide detection. This technology is vital for developing sensitive and selective biosensors for glucose and other saccharides, with applications in medical diagnostics and food quality monitoring (Li et al., 2014).

Hemoglobin Oxygen Affinity Modulation

Research on 2-(aryloxy)-2-methylpropionic acids, including derivatives of PPBo, has investigated their potential to decrease the oxygen affinity of human hemoglobin. This finding could have implications for developing therapeutics aimed at conditions requiring enhanced oxygen delivery to tissues (Randad et al., 1991).

Bioorthogonal Chemistry

PPBo has been part of studies focusing on rapid, stable boron-nitrogen heterocycle formation in dilute, neutral aqueous solutions for bioorthogonal coupling reactions. This capability is crucial for applications in protein conjugation and pharmaceutical development, where specific, mild, and orthogonal chemistries are required (Dilek et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to use only in a well-ventilated area .

properties

IUPAC Name

(4-phenoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXUHRXGLWUOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370267
Record name 4-Phenoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxyphenylboronic acid

CAS RN

51067-38-0
Record name 4-Phenoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name B-(4-Phenoxyphenyl)boronic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4-phenoxybromobenzene (98.2 g, 0.39 mol) in dry THF (800 mL) under nitrogen at −78° C. was added n-BuLi (2.5M solution in hexanes) (172 mL, 0.43 mol) dropwise. A temperature rise to −65° C. was observed. On complete addition, the mixture was allowed to stir at −78° C. for 15 min. Triisopropylborate (109.2 mL, 0.473 mol) was added dropwise over 30 min. On complete addition, a suspension was observed. The mixture was allowed to warm to 0° C. over 1 hr, stirred at 0° C. for 4 hrs. The reaction was quenched by the dropwise addition of water (300 mL) such that the internal temperature<20° C. (ice-cooling required). The mixture was allowed to warm to room temperature overnight then evaporated to dryness. The residue was suspended in water (600 mL) and acidified by the cautious addition of conc. HCl. The resulting precipitate was collected by filtration and dried in vacuo at 45° C. The solid was ground to a fine powder and triturated with petroleum ether (40-60° C.). The pale solid was filtered and dried to give 4-phenoxyphenylboronic acid (68.8 g, 83%). 1H NMR (250 MHz, d6-DMSO):7.99 (1H, m), 7.91 (1H, t), 7.83 (1H, d), 7.4 (2H, m), 7.14 (1H, m), 6.92-7.07 (5H, m). Microanalysis:Req. C(71.4%), H(5.45%), Found C(70.25%), H(4.7%).
Quantity
98.2 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
109.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-1-cyclopentyl-1H-pyrrolo [2,3-d]pyridazin-4-amine (0.057 g, 0.178 mmol), 4-phenoxyphenyl boronic acid (0.057 g, 0.266 mmol), sodium carbonate (0.062 g, 0.588 mmol) and tetrakis(triphenylphosphine)palladium(0) (12 mg, 0.011 mmol) in ethylene glycol dimethyl ether (3 mL) and water (1.5 mL) was heated at 85° C. under an atmosphere of nitrogen for 2.5 hours. The mixture was cooled to ambient temperature and the solvent evaporated under reduced pressure. The residue was purified by preparative reverse phase HPLC to give the title compound contaminated with 4-phenoxyphenyl boronic acid. The residue was partitioned between dichloromethane and 5 N aqueous sodium hydroxide. The organic layer was dried over magnesium sulfate, filtered and the filtrate evaporated to give the title compound (14 mg, 21%); 1H NMR (DMSO-d6, 400 MHz) δ 8.98 (s, 1H), 7.68 (s, 1H),, 7.50 (d, 2H), 7.40 (t, 2H), 7.17 (t, 1H), 7.09 (m, 4H), 5.76 (bs, 2H), 5.01 (m, 1H), 2.19 (m, 2H), 1.91 (m, 2H), 1.71 (m, 2H); 5%–100% acetonitrile-0.05 M ammonium acetate over 25 min, 1 mL/min) tr20.60 min.; LC/MS: MH+ 371.2.
Name
3-bromo-1-cyclopentyl-1H-pyrrolo [2,3-d]pyridazin-4-amine
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
0.062 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
Y Kakei, C Yamazaki, M Suzuki, A Nakamura… - The Plant …, 2015 - Wiley Online Library
… In the final step of the screening process, we selected 4-chlorophenylboronic acid, 3,5-dichlorophenylboronic acid, 4-biphenylboronic acid [BBo] and 4-phenoxyphenylboronic acid […
Number of citations: 76 onlinelibrary.wiley.com
RA Bowie, OC Musgrave - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… the corresponding reaction with 4-bromodiphenyl ether gives only a trace of 3-bromo-I O-hydroxy-I O-bora-9-oxa-aro-anthracene, the major product being 4-phenoxyphenylboronic acid…
Number of citations: 10 pubs.rsc.org
N Ohishi, N Hoshika, M Takeda, K Shibata, H Yamane… - Plants, 2021 - mdpi.com
… An auxin biosynthesis inhibitor, PPBo (4-phenoxyphenylboronic acid), and a transport inhibitor, TIBA (2,3,5-triiodobenzoic acid), both inhibited protonema elongation and antheridium …
Number of citations: 4 www.mdpi.com
MA Basunia, H Nonhebel, M McMillan, D Backhouse - 2021 - rune.une.edu.au
… Application of two IAA biosynthesis inhibitors, Lkynurenine and 4-phenoxyphenylboronic acid (PPBo), to rice spikelets from 3 to 10 DAP reduced significantly grain IAA levels. Genes …
Number of citations: 0 rune.une.edu.au
MA Basunia, HM Nonhebel, D Backhouse, M McMillan - bioRxiv, 2023 - biorxiv.org
… Exogenous application of two auxin biosynthesis inhibitors, namely L-kynurenine (L-Kyn) and 4phenoxyphenylboronic acid (PPBo), to spikelets daily from three to ten days after …
Number of citations: 2 www.biorxiv.org
L Demecsová, V Zelinová, Ľ Liptáková… - … and Experimental Botany, 2020 - Elsevier
… The aim of this study was to investigate the effect of 4-phenoxyphenylboronic acid (PPBo), an effective inhibitor of YUCCA enzyme on mild, moderate and severe Cd stress-induced …
Number of citations: 12 www.sciencedirect.com
H Behniafar, S Khosravi‐borna - Polymer international, 2009 - Wiley Online Library
… Before the reaction took place, the solution was purged with a slow stream of nitrogen for 15 min and then 4-phenoxyphenylboronic acid (3.424 g, 16 mmol) was introduced into the …
Number of citations: 26 onlinelibrary.wiley.com
M Akkoç, F İmik, S Yaşar, V Dorcet, T Roisnel… - …, 2017 - Wiley Online Library
… However, same substrate gave excellent yield and high selectivity for decoupled product with 4-phenoxyphenylboronic acid in short time (Table 3, entries 2,4). 2-Bromothiophen was …
M Nadzieja, S Kelly, J Stougaard, D Reid - The Plant Journal, 2018 - Wiley Online Library
… Due to extensive redundancy within these families and the requirement for auxin in plant development, chemical inhibitors such as 4-phenoxyphenylboronic acid (PPBo), which …
Number of citations: 51 onlinelibrary.wiley.com
I Khan, M Khalid, M Adeel, MU Khan, MS Khan… - Optik, 2020 - Elsevier
… As illustrated in Scheme 1, the 2-bromopyrimidine and 5-bromopyrimidine (stating material) were treated with 4-phenoxyphenylboronic acid for the synthesis of C single bond C …
Number of citations: 11 www.sciencedirect.com

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